![molecular formula C9H15F3N2 B12275482 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)
8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine is a nitrogen-containing heterocyclic compound with significant potential in various fields, including drug discovery and chemical research. This compound features a unique bicyclic structure that makes it a valuable scaffold for synthesizing various target molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine typically involves the formation of the bicyclic core followed by the introduction of the trifluoroethyl group. One common method involves the reaction of 2,5-dimethoxy-tetrahydrofuran with hydrochloric acid, followed by the addition of isopropylamine hydrochloride and sodium acetate. The final step involves the addition of 1,3-acetonedicarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroxyl radicals.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of nitroxyl radicals and triazine oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine has numerous applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
- 8-Fluorobicyclo[3.2.1]octan-3-amine
- 3,8-Diazabicyclo[3.2.1]octan-2-one
Uniqueness
8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine stands out due to the presence of the trifluoroethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Formule moléculaire |
C9H15F3N2 |
|---|---|
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)5-14-7-1-2-8(14)4-6(13)3-7/h6-8H,1-5,13H2 |
Clé InChI |
FVEGNLPZFSQOKN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC1N2CC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


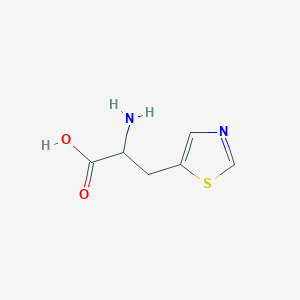
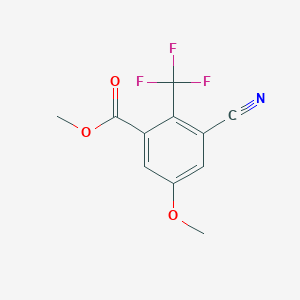

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275428.png)
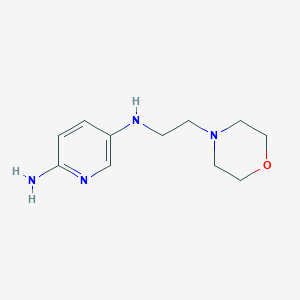
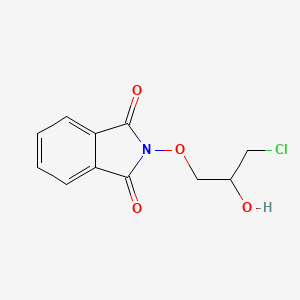
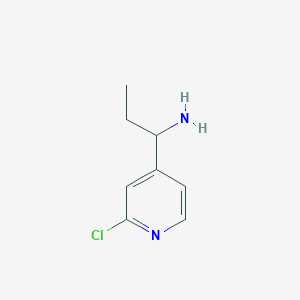
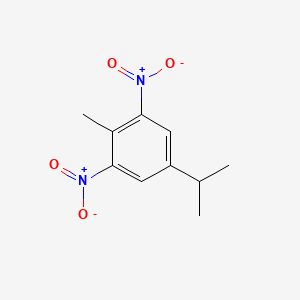
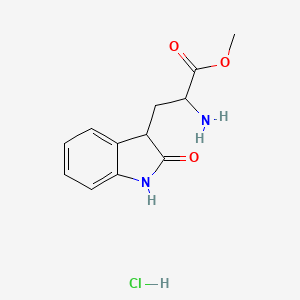
![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)

![rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane](/img/structure/B12275481.png)
![2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275484.png)

